molecular formula C17H19NO2S B15157745 Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- CAS No. 827308-34-9

Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-

Cat. No.: B15157745
CAS No.: 827308-34-9
M. Wt: 301.4 g/mol
InChI Key: QDNWKNMMUMIPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- is a chemical compound with the molecular formula C17H19NO2S and a molecular weight of 301.40326 . This compound is known for its unique structure, which includes a benzenesulfonamide group attached to a 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene] moiety. It has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

The synthesis of Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- involves several steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonamide with 4-(1-methylethyl)benzaldehyde under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products may include sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced sulfonamide derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or the sulfonamide group are replaced by other groups.

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit carbonic anhydrase enzymes, which play a role in various physiological processes .

Comparison with Similar Compounds

Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

827308-34-9

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

4-methyl-N-[(4-propan-2-ylphenyl)methylidene]benzenesulfonamide

InChI

InChI=1S/C17H19NO2S/c1-13(2)16-8-6-15(7-9-16)12-18-21(19,20)17-10-4-14(3)5-11-17/h4-13H,1-3H3

InChI Key

QDNWKNMMUMIPAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.